molecular formula C13H21NS B7999566 4-[(N-Ethyl-n-butylamino)methyl]thiophenol

4-[(N-Ethyl-n-butylamino)methyl]thiophenol

Cat. No.: B7999566
M. Wt: 223.38 g/mol
InChI Key: GARWFQNVKYBXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(N-Ethyl-n-butylamino)methyl]thiophenol is an organic compound with the molecular formula C13H21NS This compound is characterized by the presence of a thiophenol group, which is a sulfur-containing aromatic ring, and an amine group that is substituted with ethyl and butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(N-Ethyl-n-butylamino)methyl]thiophenol typically involves the reaction of thiophenol with an appropriate amine under controlled conditions. One common method involves the alkylation of thiophenol with N-ethyl-n-butylamine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(N-Ethyl-n-butylamino)methyl]thiophenol can undergo various types of chemical reactions, including:

    Oxidation: The thiophenol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenol group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-[(N-Ethyl-n-butylamino)methyl]thiophenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(N-Ethyl-n-butylamino)methyl]thiophenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound, which lacks the substituted amine group.

    4-[(N-Methyl-n-butylamino)methyl]thiophenol: A similar compound with a methyl group instead of an ethyl group.

    4-[(N-Ethyl-n-propylamino)methyl]thiophenol: A compound with a propyl group instead of a butyl group.

Uniqueness

4-[(N-Ethyl-n-butylamino)methyl]thiophenol is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of both ethyl and butyl groups on the amine allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-[[butyl(ethyl)amino]methyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NS/c1-3-5-10-14(4-2)11-12-6-8-13(15)9-7-12/h6-9,15H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARWFQNVKYBXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.